molecular formula C22H30NO9-3 B11819910 2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate

2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate

Katalognummer: B11819910
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: VVNURWKSPYZZCI-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C24H37NO10 and a molecular weight of 499.5513 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of 2-(Diethylamino)ethyl 2-phenylbutanoate with citric acid. The reaction is carried out under controlled temperature and time conditions to ensure the formation of the desired product . The product is then purified through crystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct molecular configuration allows it to interact with different molecular targets and exhibit unique biological and chemical activities .

Eigenschaften

Molekularformel

C22H30NO9-3

Molekulargewicht

452.5 g/mol

IUPAC-Name

2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3

InChI-Schlüssel

VVNURWKSPYZZCI-UHFFFAOYSA-K

Kanonische SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.